molecular formula C6H5BrN4 B1380145 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1378862-01-1

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1380145
CAS No.: 1378862-01-1
M. Wt: 213.03 g/mol
InChI Key: DWJVWLDIPJSPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Research Development

The development of 6-Bromo-triazolo[4,3-a]pyridin-3-amine traces its origins to the broader historical evolution of triazolopyridine chemistry, which has its roots in the mid-20th century advances in heterocyclic compound synthesis. Triazolopyridines as a chemical class have been known since 1960, with the -triazolo[1,5-a]pyridines constituting an important class of heterocyclic compounds of considerable interest due to their diverse biological activities. The systematic exploration of brominated triazolopyridine derivatives emerged from the recognition that halogen substitution could significantly modify the biological and chemical properties of these heterocyclic systems. The specific compound 6-Bromo-triazolo[4,3-a]pyridin-3-amine gained attention as researchers identified the potential for amino-substituted triazolopyridines to serve as versatile intermediates in pharmaceutical synthesis.

Historical development of synthetic methodologies for triazolopyridine compounds has been driven by the need for efficient, scalable preparation methods. One significant advancement was the development of a facile and practical one-pot synthesis of triazolo[4,3-a]pyridines at room temperature from easily available starting materials, which provided access to synthetically and biologically important triazolopyridine derivatives. This functional group tolerant and atom-economic method represented a crucial step forward in making these compounds more accessible for research and potential commercial applications. The evolution of synthetic approaches has enabled the preparation of increasingly complex triazolopyridine structures, including those with specific substitution patterns like the bromo and amino groups present in 6-Bromo-triazolo[4,3-a]pyridin-3-amine.

The compound first appeared in chemical databases and research literature as part of systematic efforts to explore the chemical space around triazolopyridine scaffolds. Its identification and characterization were facilitated by advances in analytical chemistry and spectroscopic techniques that allowed for precise structural determination of these complex heterocyclic systems. The assignment of the Chemical Abstracts Service number 1378862-01-1 and the molecular descriptor number MFCD11847686 established this compound as a distinct chemical entity within the broader triazolopyridine family.

Classification within Triazolopyridine Heterocyclic Chemistry

6-Bromo-triazolo[4,3-a]pyridin-3-amine belongs to the triazolopyridine class of heterocyclic chemical compounds, which are characterized by a triazole ring fused to a pyridine ring. Within this broad classification, the compound represents a specific subset known as triazolo[4,3-a]pyridines, distinguished by the particular arrangement of nitrogen atoms within the triazole ring and the nature of the ring fusion. The [4,3-a] designation indicates the specific connectivity pattern between the triazole and pyridine rings, where the triazole ring is fused to the pyridine ring at the 4 and 3 positions relative to the pyridine nitrogen.

The structural classification can be further refined by considering the substitution pattern on the fused ring system. The presence of a bromine atom at the 6-position of the pyridine ring and an amino group at the 3-position of the triazole ring defines the specific chemical identity of this compound. This substitution pattern places the compound within a specialized category of halogenated amino-triazolopyridines, which represent an important subclass for pharmaceutical applications due to the combined presence of the electron-withdrawing bromine substituent and the nucleophilic amino group.

Classification Level Category Specific Feature
Primary Class Heterocyclic Compounds Contains nitrogen-containing rings
Secondary Class Triazolopyridines Fused triazole-pyridine system
Tertiary Class Triazolo[4,3-a]pyridines Specific ring fusion pattern
Quaternary Class Halogenated Triazolopyridines Bromine substitution
Molecular Identity 6-Bromo-3-amino derivative Position-specific substitution

The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as NC1=NN=C2C=CC(Br)=CN21, which provides a systematic representation of the connectivity within the molecule. This notation clearly illustrates the fused ring system and the positions of the functional groups. The compound's classification within heterocyclic chemistry places it among compounds that exhibit significant biological activity due to the presence of multiple nitrogen atoms that can participate in hydrogen bonding and coordination interactions with biological targets.

Significance in Chemical and Pharmaceutical Research

The significance of 6-Bromo-triazolo[4,3-a]pyridin-3-amine in chemical and pharmaceutical research stems from the well-established biological activities of triazolopyridine derivatives and the unique structural features introduced by the specific substitution pattern. Triazolopyridine compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, antiulcer, antitubercular, anticancer, antiparasitic, and antiprotozoal activities. The triazolo[1,5-a]pyridine derivatives, in particular, have been recognized for their antifungal, anticancer, and anti-inflammatory activities, establishing this chemical scaffold as a privileged structure in medicinal chemistry.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJVWLDIPJSPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378862-01-1
Record name 6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Hydrazone Precursors Using N-Chlorosuccinimide (NCS)

A widely employed method for synthesizing 6-bromo-substitutedtriazolo[4,3-a]pyridine derivatives involves the oxidative cyclization of hydrazone intermediates derived from 6-bromo-substituted pyridine precursors. The general procedure is as follows:

  • The hydrazone precursor (e.g., derived from 5-bromo-2-hydrazinylpyridine and an appropriate aldehyde or ketone) is dissolved in dry dimethylformamide (DMF).
  • The solution is cooled in an ice bath to maintain 0 °C.
  • N-Chlorosuccinimide (NCS) is added portion-wise, initiating an exothermic oxidative cyclization.
  • The reaction mixture is stirred at 0 °C for about 1 hour, then allowed to warm to room temperature.
  • Completion is monitored by thin-layer chromatography (TLC).
  • The resulting solid is isolated by filtration, washed with petroleum ether, then recrystallized from hot water with triethylamine to yield the desired triazolo[4,3-a]pyridine product with yields exceeding 90%.

This method is notable for its mild conditions, regioselectivity favoring the [4,3-a] fusion pattern, and high yield.

Alternative Oxidants and Cyclization Agents

Other oxidizing agents such as PhI(OAc)₂ have been used to mediate cyclization, but NCS is preferred due to lower toxicity and better atom economy. The choice of oxidant influences regioselectivity and yield, with NCS minimizing isomer formation and side reactions.

Introduction of the Amino Group at Position 3

The amino group at the 3-position can be introduced via:

  • Direct use of hydrazinyl precursors bearing the amino functionality.
  • Post-cyclization substitution reactions on halogenated intermediates (e.g., 3-halogenated triazolo[4,3-a]pyridines) via nucleophilic aromatic substitution with ammonia or amine sources.
  • Reduction of nitro-substituted intermediates when applicable.

The direct cyclization of hydrazinylpyridine derivatives often leads to the amine-substituted triazolo-pyridine core without requiring further functional group transformations.

Optimization of Reaction Conditions

Parameter Typical Conditions Notes
Solvent Dry DMF Ensures solubility and reaction control
Temperature 0 °C (ice bath) to room temp Controls exothermic cyclization
Oxidizing agent N-Chlorosuccinimide (NCS) Preferred for regioselectivity and yield
Reaction time ~1 hour at 0 °C + warming Monitored by TLC
Work-up Filtration, petroleum ether wash, recrystallization with Et3N Purification to >90% yield

Adjusting stoichiometric ratios of NCS and hydrazone precursors, as well as reaction temperature, can optimize yield and purity. Excess oxidant can lead to overoxidation or side products, while insufficient oxidant reduces conversion.

Scale-Up and Industrial Considerations

While detailed industrial protocols for 6-Bromo-triazolo[4,3-a]pyridin-3-amine are scarce, the synthetic routes described are adaptable to larger scale production. Key considerations include:

  • Use of continuous flow reactors to control exothermicity and improve safety.
  • Optimization of reagent addition rates for controlled cyclization.
  • Implementation of automated purification techniques to maintain product purity.
  • Avoidance of palladium catalysts or expensive reagents to reduce costs.

Representative Synthetic Scheme

Step Reactants/Intermediates Conditions Product/Outcome
1 5-Bromo-2-hydrazinylpyridine + aldehyde/ketone Formation of hydrazone intermediate Hydrazone precursor
2 Hydrazone + NCS in dry DMF at 0 °C Oxidative cyclization 6-Bromo-triazolo[4,3-a]pyridine core
3 Work-up and recrystallization Filtration, washing, recrystallization Pure 6-Bromo-triazolo[4,3-a]pyridin-3-amine

Characterization and Confirmation of Structure

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
NCS-mediated cyclization Hydrazone precursor, NCS, DMF, 0 °C High yield, regioselective, mild conditions Exothermic reaction requires careful control
PhI(OAc)₂-mediated cyclization Hydrazone precursor, PhI(OAc)₂ Effective oxidant More toxic, less atom economical
Post-cyclization substitution Halogenated triazolo-pyridine + NH₃ Flexible amino group introduction Additional synthetic steps
Industrial scale-up Continuous flow, optimized reagent addition Scalable, safer, cost-effective Requires process optimization

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Br (C6), NH₂ (C3) C₆H₅BrN₄ 213.04 Intermediate in kinase inhibitor synthesis
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine F (C5), NH₂ (C3) C₆H₅FN₄ 152.13 Enhanced electron deficiency; used in PET tracer development
6,8-Difluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine F (C6, C8), NH₂ (C3) C₆H₃F₂N₄ 169.11 Increased lipophilicity; antitrypanosomal activity
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine Br (C3), NH₂ (C6) C₆H₅BrN₄ 213.04 Positional isomer; distinct reactivity in cross-coupling reactions

Key Observations :

  • Halogen position : Bromine at C6 (target compound) vs. C3 (positional isomer) alters regioselectivity in Suzuki-Miyaura couplings .
  • Electronic effects : Fluorine substituents reduce basicity of the pyridine ring compared to bromine, affecting binding affinity in enzyme inhibition .

Derivatives with Alkyl/Aryl Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine CH₃ (C7), NH₂ (C3) C₇H₈N₄ 148.16 Improved metabolic stability in tankyrase inhibitors
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Cyclopropyl (C3), NH₂ (C6) C₉H₁₀N₄ 174.21 Enhanced steric bulk; used in allosteric modulator design
N-Methyl-8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Br (C8), N-CH₃ (C3) C₇H₇BrN₄ 227.06 Reduced hydrogen-bonding capacity; higher membrane permeability

Key Observations :

  • Steric effects : Methyl or cyclopropyl groups at C3/C7 hinder π-π stacking but improve pharmacokinetic profiles .
  • N-Methylation: Eliminates hydrogen-bond donor capacity, altering solubility and target engagement .

Functionalized Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Br (C6), COOH (C3) C₇H₄BrN₃O₂ 242.03 Chelating agent; precursor for metal-organic frameworks
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine CF₃ (C6), NH₂ (C3) C₇H₅F₃N₄ 202.14 Strong electron-withdrawing effect; agrochemical applications

Key Observations :

  • Carboxylic acid derivative : Enables conjugation to biomolecules or polymers .
  • Trifluoromethyl group : Enhances resistance to oxidative degradation .

Reactivity trends :

  • Bromine at C6 facilitates palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Methyl or cyclopropyl substituents require protective group strategies during functionalization .

Biological Activity

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound belonging to the triazolopyridine class. Its unique structure, featuring a bromine atom at the 6th position of the triazole ring fused with a pyridine ring, contributes to its notable biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Overview

  • Molecular Formula : C6_6H5_5BrN4_4
  • Molecular Weight : 213.03 g/mol
  • CAS Number : 1378862-01-1

The compound's structure is characterized by the following features:

FeatureDescription
Triazole RingFused with a pyridine ring
Bromine AtomPositioned at the 6th carbon of the triazole
Functional GroupsContains an amine group

Biological Activities

Research indicates that derivatives of triazolopyridines, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that compounds within this class possess significant antimicrobial activity against various pathogens. The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. The mechanism is believed to involve interaction with specific molecular targets such as enzymes or receptors associated with cancer cell proliferation.
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its ability to bind to active sites of enzymes can modulate their activity, which is crucial in various biochemical pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : The process begins with 4-aminopyridine.
  • Formation of Intermediate : A series of reactions lead to the formation of a triazole intermediate.
  • Bromination : The intermediate undergoes bromination using reagents like copper(I) bromide.

Reaction Conditions

The synthesis can be optimized through various reaction conditions:

Reaction TypeConditions
SubstitutionNucleophiles like amines
OxidationAgents such as hydrogen peroxide
ReductionSodium borohydride

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives based on this compound showed antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin in certain assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine?

  • Methodological Answer : Synthesis typically involves bromination and cyclization steps. For example, brominated pyridine precursors are reacted with hydrazine derivatives to form the triazole ring. Cyclization under acidic or thermal conditions (e.g., using H₂SO₄ or polyphosphoric acid) is critical for ring closure. A related compound, 6-bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized via bromination of a pyridine intermediate followed by thiolation . For the target compound, substituting the methylthio group with an amine may require nucleophilic displacement or reductive amination.

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the triazole ring protons resonate at δ 8.0–9.0 ppm in related compounds .
  • X-ray crystallography : Used to resolve bond lengths and angles. Crystallographic data for similar triazolopyridines (e.g., CCDC 1876881) show planar triazole-pyridine fused rings .
  • Mass spectrometry : Confirms molecular weight (e.g., 275.1 g/mol for a derivative) and fragmentation patterns .

Q. What functional groups influence its reactivity?

  • Methodological Answer : Key groups include:

  • Bromine at C6 : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or directs electrophilic substitution .
  • Amine at C3 : Participates in hydrogen bonding and can be functionalized via acylation or alkylation. In hydrobromide salts (e.g., CAS 5595-14-2), protonation enhances solubility for biological assays .

Advanced Research Questions

Q. How does the bromine substituent affect electronic properties and reactivity?

  • Methodological Answer : Bromine’s electron-withdrawing effect polarizes the ring, enhancing electrophilic substitution at C5/C7. Computational studies (e.g., DFT) can map electron density. Experimentally, bromine increases oxidative stability compared to non-halogenated analogs, as seen in thermal gravimetric analysis (TGA) of similar triazolopyridines . Reactivity can be compared to chloro or iodo analogs to assess halogen-dependent trends.

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay conditions or impurities. Strategies include:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature).
  • Comparative SAR : Compare activity of 6-bromo derivatives with non-brominated analogs (e.g., 3-methylthio vs. 3-amine substituents) to isolate bromine’s role .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock to model binding to receptors (e.g., kinases). For triazolopyridines, the triazole ring often acts as a hydrogen bond acceptor .
  • MD simulations : Assess binding stability over time. Studies on similar compounds (e.g., triazolopyridazine derivatives) show that bromine enhances hydrophobic interactions .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ) with activity to guide optimization .

Notes

  • Safety : Handle brominated compounds in fume hoods; hydrobromide salts may require moisture-free conditions .
  • Ethical Compliance : Use only for in vitro research; avoid human/animal administration per regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.